molecular formula C24H20Cl2N2O3S B3036084 7-Chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one CAS No. 338965-70-1

7-Chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one

Cat. No.: B3036084
CAS No.: 338965-70-1
M. Wt: 487.4 g/mol
InChI Key: GCZRIYAMQNAYNS-UHFFFAOYSA-N
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Description

7-Chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or formic acid.

    Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonylmethyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine.

    Aryl Substitution: The propan-2-ylphenyl group can be introduced through aryl substitution reactions, often using Suzuki-Miyaura coupling reactions with appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to modify specific functional groups.

    Substitution: The chloro and sulfonylmethyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, pyridine, dimethylformamide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-aminoquinoline: Known for its antimalarial activity.

    4-Chloroquinazoline: Studied for its anticancer properties.

    2-Phenylquinazoline: Investigated for its potential as a kinase inhibitor.

Uniqueness

7-Chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O3S/c1-15(2)19-5-3-4-6-22(19)28-23(14-32(30,31)18-10-7-16(25)8-11-18)27-21-13-17(26)9-12-20(21)24(28)29/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZRIYAMQNAYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)Cl)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one
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7-Chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one
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